![molecular formula C19H24N2O5 B11520176 Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholyl)ethyl]-](/img/structure/B11520176.png)
Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ACETYL-3-HYDROXY-5-(3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidone ring, a methoxyphenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-3-HYDROXY-5-(3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials often include 3-methoxyphenylacetic acid, morpholine, and acetyl chloride. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to optimize the reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-ACETYL-3-HYDROXY-5-(3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety, where halogenated compounds can replace the morpholine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds like bromoethane in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidone derivatives.
Scientific Research Applications
4-ACETYL-3-HYDROXY-5-(3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ACETYL-3-HYDROXY-5-(3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylacetaldehyde: Shares the methoxyphenyl group but lacks the pyrrolidone and morpholine moieties.
3-Methoxytyramine: Contains a methoxyphenyl group and is a metabolite of dopamine.
Vanillin: Contains a methoxyphenyl group and is commonly used as a flavoring agent.
Uniqueness
4-ACETYL-3-HYDROXY-5-(3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the morpholine moiety, in particular, distinguishes it from other similar compounds and may contribute to its specific biological activities.
Properties
Molecular Formula |
C19H24N2O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-2-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H24N2O5/c1-13(22)16-17(14-4-3-5-15(12-14)25-2)21(19(24)18(16)23)7-6-20-8-10-26-11-9-20/h3-5,12,17,23H,6-11H2,1-2H3 |
InChI Key |
SPBPSVXGORPDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CCN3CCOCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(Dimethylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11520095.png)
![3-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11520104.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11520126.png)

![Ethyl 5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11520138.png)
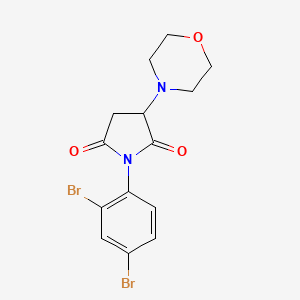
![2-chloro-N-{2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-nitroaniline](/img/structure/B11520151.png)
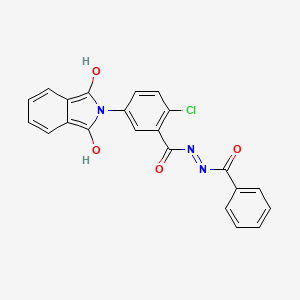
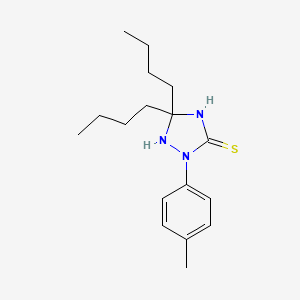
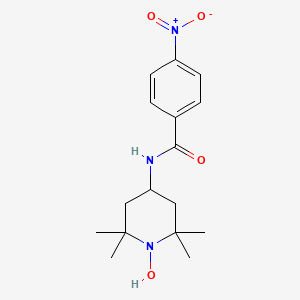
![[4-(4-bromophenyl)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone](/img/structure/B11520165.png)
![4-{2-amino-3-cyano-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl}benzenesulfonamide](/img/structure/B11520171.png)
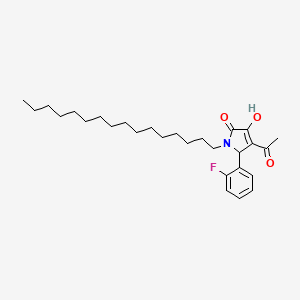
![N-[2-(4-chlorophenoxy)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11520188.png)
